molecular formula C17H22FNO4 B2520956 N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(2-fluorophenoxy)acetamide CAS No. 1211414-24-2

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2520956
CAS No.: 1211414-24-2
M. Wt: 323.364
InChI Key: GQWWBYZHRSVGTA-UHFFFAOYSA-N
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Description

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C17H22FNO4 and its molecular weight is 323.364. The purity is usually 95%.
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Biological Activity

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(2-fluorophenoxy)acetamide is a synthetic compound characterized by its unique spirocyclic structure, which has been explored for various biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dioxaspirodecane moiety and a fluorophenoxy group. Its IUPAC name reflects this complexity, indicating the presence of both spirocyclic and aromatic components.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14H17FNO3
Molecular Weight263.29 g/mol
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The spirocyclic structure enhances its binding affinity, potentially leading to modulation of various signaling pathways.

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes or disease pathways.
  • Receptor Binding : It can bind to specific receptors, affecting cellular responses and signaling cascades.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have demonstrated that compounds with similar structural motifs show promising antitumor effects. For example, derivatives containing the dioxaspiro framework have been evaluated for their cytotoxic effects against various cancer cell lines.

  • Case Study : In vitro studies revealed that related compounds exhibited IC50 values in the low micromolar range against HepG2 liver cancer cells, indicating significant antitumor potential .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, which are critical in treating conditions like arthritis and other inflammatory diseases.

Neuroprotective Properties

Preliminary studies suggest that similar compounds could offer neuroprotective effects, potentially useful in neurodegenerative diseases.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:

  • Synthesis and Evaluation : A series of derivatives were synthesized and tested for their biological activities using various assays to determine their efficacy against cancer cell lines .
    CompoundIC50 (µM)Target Cell Line
    Compound A3.74HepG2
    Compound B4.31MCF7
    Compound C3.92A549
  • Biochemical Safety Profile : The safety profile was assessed by monitoring biochemical parameters in animal models, showing no significant adverse effects compared to control groups .

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4/c18-14-6-2-3-7-15(14)21-12-16(20)19-10-13-11-22-17(23-13)8-4-1-5-9-17/h2-3,6-7,13H,1,4-5,8-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWWBYZHRSVGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.